N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide
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Overview
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent inhibition againstMycobacterium tuberculosis , suggesting that they may target enzymes or proteins essential for the survival of this bacterium .
Mode of Action
tuberculosis . The specific interactions and resulting changes caused by Oprea1_776935 remain to be elucidated.
Biochemical Pathways
Pharmacokinetics
Benzothiazole derivatives are generally well-absorbed and distributed throughout the body, metabolized primarily through sulphation, and likely excreted via the biliary route .
Result of Action
Preparation Methods
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide typically involves the following steps:
Synthesis of 2-amino benzothiazole: This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and an oxidizing agent.
Chemical Reactions Analysis
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide undergoes various chemical reactions, including:
Scientific Research Applications
Comparison with Similar Compounds
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide can be compared with other benzothiazole derivatives, such as:
2-(1,3-benzothiazol-2-yl)aniline: This compound has similar antibacterial and antifungal activities but lacks the methoxybenzamide moiety, which may affect its overall potency.
2-(1,3-benzothiazol-2-yl)phenol: This derivative has been studied for its antioxidant properties, but its activity profile differs from that of this compound.
2-(1,3-benzothiazol-2-yl)benzoic acid: This compound has shown potential as an anti-inflammatory agent, but its mechanism of action and target specificity may vary compared to this compound.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c1-25-18-12-6-3-9-15(18)20(24)22-16-10-4-2-8-14(16)21-23-17-11-5-7-13-19(17)26-21/h2-13H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WREYZTVRHFDRMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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